

An In-depth Technical Guide to the Spectral Data Interpretation of Grosvenorine

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Compound of Interest

Compound Name: Grosvenorine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data interpretation for **Grosvenorine**, a major flavonoid compound isolated from the fruits of *Siraitia grosvenorii*.^[1]

This document is intended for researchers, scientists, and professionals in drug development who are interested in the structural elucidation and bioactivity of this natural product.

Grosvenorine has garnered attention for its potential antibacterial and antioxidant properties.

^[2]

Chemical Structure and Properties

Grosvenorine is a flavonoid glycoside with the molecular formula $C_{33}H_{40}O_{19}$ and a molecular weight of 740.68 g/mol. Its IUPAC name is 7-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one. The structure consists of a kaempferol aglycone linked to three sugar moieties.

Table 1: Chemical and Physical Properties of **Grosvenorine**

Property	Value	Source
Molecular Formula	C33H40O19	PubChem
Molecular Weight	740.68 g/mol	PubChem
IUPAC Name	7-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one	PubChem
CAS Number	156980-60-8	ChemicalBook
Appearance	Yellow powder	N/A
Solubility	Soluble in DMSO, methanol, ethanol	N/A

Spectral Data Interpretation

The structural elucidation of **Grosvenorine** relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For a complex glycoside like **Grosvenorine**, 1D (^1H , ^{13}C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential for unambiguous assignment of all proton and carbon signals.

^1H NMR Spectrum: The ^1H NMR spectrum of **Grosvenorine** is expected to show characteristic signals for the aromatic protons of the kaempferol core, as well as signals for the sugar

moieties. The anomeric protons of the sugar units are typically found in the downfield region (around δ 4.5-5.5 ppm) and their coupling constants provide information about the stereochemistry of the glycosidic linkages.

¹³C NMR Spectrum: The ¹³C NMR spectrum will display signals for all 33 carbon atoms in **Grosvenorine**. The chemical shifts of the carbons in the aglycone and sugar portions are well-established and can be used for structural assignment.

A complete, tabulated set of ¹H and ¹³C NMR data for **Grosvenorine** is not readily available in the public domain. The following table represents expected chemical shift ranges for key structural features based on similar flavonoid glycosides.

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for **Grosvenorine**

Structural Unit	Atom	Expected ¹ H Chemical Shift (ppm)	Expected ¹³ C Chemical Shift (ppm)
Kaempferol A-Ring	H-6	6.2 - 6.5	98 - 100
H-8	6.4 - 6.8	93 - 95	
Kaempferol B-Ring	H-2', H-6'	7.8 - 8.1	130 - 132
H-3', H-5'	6.8 - 7.0	115 - 117	
Kaempferol C-Ring	H-3	-	133 - 135
Sugar Moieties	Anomeric Protons	4.5 - 5.5	98 - 105
Other Sugar Protons	3.2 - 4.5	60 - 80	
Methyl (Rhamnose)	~1.2	~18	

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **Grosvenorine**, Electrospray Ionization (ESI) is a suitable soft ionization technique that would typically show a prominent pseudomolecular ion, such as [M+H]⁺ or [M+Na]⁺. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental

composition. Fragmentation patterns in MS/MS experiments can help to identify the sugar units and their sequence.

Table 3: Mass Spectrometry Data for **Grosvenorine**

Ion	m/z (calculated)	m/z (observed)	Technique
[M+H] ⁺	741.2243	Data not available	ESI-MS
[M+Na] ⁺	763.2062	Data not available	ESI-MS

Experimental Protocols

Isolation and Purification of Grosvenorine

A general procedure for the isolation of flavonoid glycosides from plant material is as follows:

- **Extraction:** Dried and powdered fruits of *Siraitia grosvenorii* are extracted with a polar solvent such as methanol or ethanol at room temperature.[\[1\]](#)
- **Solvent Partitioning:** The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity. Flavonoid glycosides are typically enriched in the ethyl acetate and n-butanol fractions.
- **Chromatography:** The enriched fraction is subjected to column chromatography on silica gel or other stationary phases. Further purification can be achieved using techniques like High-Performance Liquid Chromatography (HPLC).[\[2\]](#)

NMR Spectroscopy

- **Sample Preparation:** A few milligrams of purified **Grosvenorine** are dissolved in a deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄).
- **Data Acquisition:** 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra are acquired on a high-field NMR spectrometer.

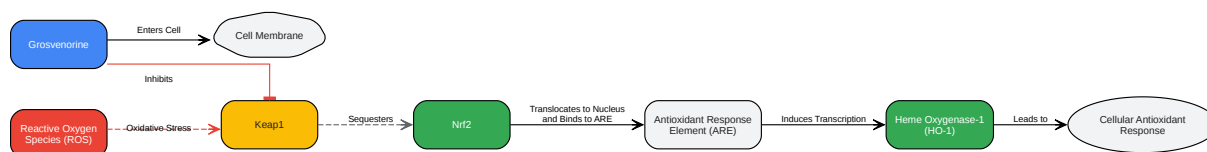
- **Data Processing:** The acquired data is processed using appropriate software to obtain the final spectra for analysis and structural assignment.

Bioactivity and Signaling Pathways

Grosvenorine has been reported to exhibit antioxidant and antibacterial activities.

Antioxidant Activity

The antioxidant activity of flavonoids is often attributed to their ability to scavenge free radicals. While the specific signaling pathways for **Grosvenorine**'s antioxidant activity are not fully elucidated, flavonoids are known to modulate cellular antioxidant defense mechanisms. One such pathway is the Nrf2/HO-1 signaling pathway, which plays a crucial role in cellular protection against oxidative stress.

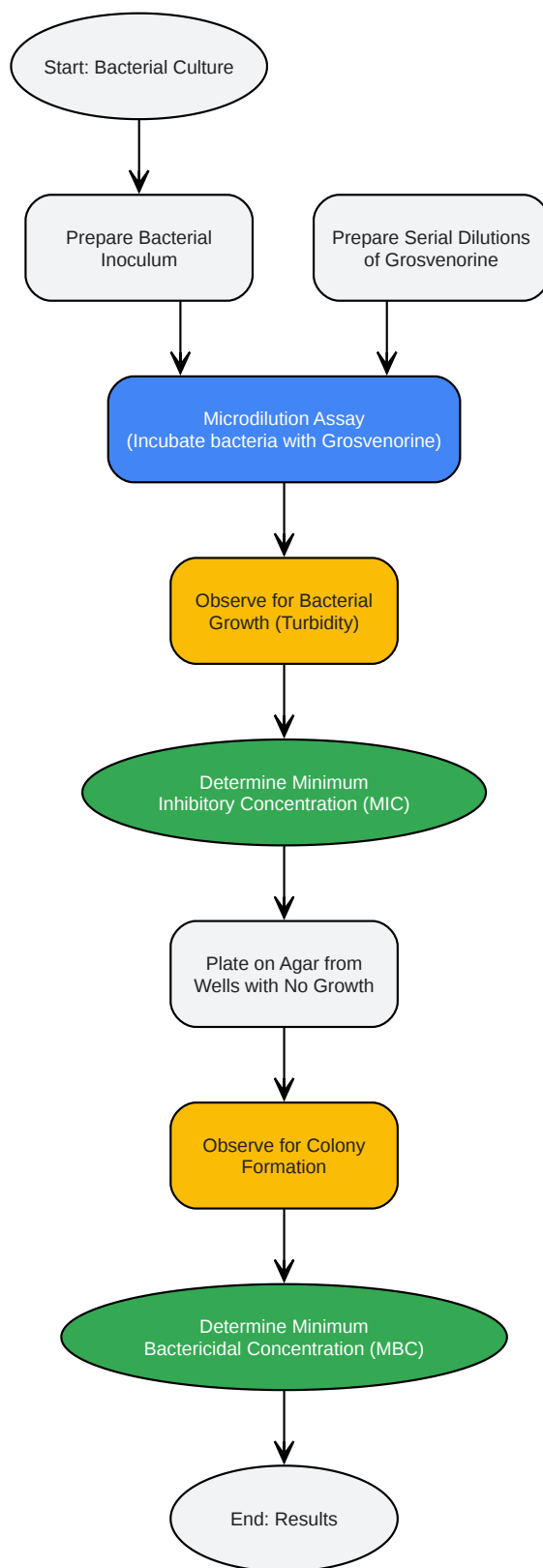


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Caption: Nrf2/HO-1 Antioxidant Signaling Pathway.

Antibacterial Activity

The antibacterial mechanism of many flavonoids involves the disruption of the bacterial cell membrane integrity. While a specific signaling pathway for **Grosvenorine** has not been detailed, a general workflow for assessing antibacterial activity is presented below.



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Caption: Workflow for Antibacterial Activity Testing.

Conclusion

This technical guide provides a foundational understanding of the spectral data interpretation for **Grosvenorine**. While complete, publicly available spectral datasets are limited, the information presented here, based on the analysis of similar flavonoid glycosides, offers a strong starting point for researchers. Further investigation is warranted to fully elucidate the complete spectral assignments and to explore the detailed mechanisms of its biological activities.

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References

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